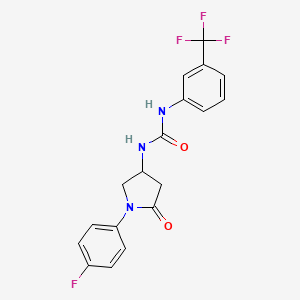

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and a 3-(trifluoromethyl)phenylurea moiety. The compound’s structure combines electron-withdrawing groups (fluorine, trifluoromethyl) and a polar pyrrolidinone ring, which may enhance metabolic stability and binding affinity in biological systems. The compound’s synthesis likely involves urea coupling between a pyrrolidinone intermediate and a 3-(trifluoromethyl)phenyl isocyanate, though specific details are absent in the provided sources.

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4N3O2/c19-12-4-6-15(7-5-12)25-10-14(9-16(25)26)24-17(27)23-13-3-1-2-11(8-13)18(20,21)22/h1-8,14H,9-10H2,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBZUQYBXQERSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrrolidinone ring with a fluorophenyl group and a trifluoromethyl-substituted phenyl moiety. The molecular formula is , and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The unique structural features allow it to engage in hydrogen bonding and other interactions that are crucial for binding to biological macromolecules.

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which may have implications in cancer therapy and other diseases where enzyme activity is dysregulated.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, making it a candidate for further development in oncology.

Case Studies

Several studies have investigated the compound's effects on different biological systems:

- In Vitro Studies : In vitro assays demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines. For example, it showed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective dose ranges for further investigation.

- Animal Models : In vivo experiments using rodent models have revealed that administration of this compound can reduce tumor size significantly compared to control groups. These findings highlight its potential as an anti-cancer agent.

Data Table: Summary of Biological Activity

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of target enzyme | |

| Antitumor Activity | Reduced tumor size in rodent models | |

| Cytotoxicity | IC50 values in cancer cell lines |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | Contains fluorinated phenyl groups | Anticancer properties |

| 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Similar pyrrolidine structure | Varying pharmacological effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Structural Analogues and Substituent Effects

Key Structural Variations :

Pyrrolidinone vs. Heterocyclic Cores: The target compound’s pyrrolidinone core distinguishes it from analogs like M64HCl (a morpholine-containing FAK activator) and 11e (a thiazole-piperazine derivative) . The pyrrolidinone’s lactam group may improve solubility compared to morpholine or thiazole rings.

Trifluoromethylphenyl Substituents :

- The 3-(trifluoromethyl)phenyl group in the target compound is also present in 11e and 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea . The meta-position of the trifluoromethyl group (vs. para in 11d ) could influence steric and electronic interactions in target binding.

Fluorophenyl Groups :

- The 4-fluorophenyl substituent is shared with compound 14 (a pyrazole-based urea) and 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one chalcone derivatives . Fluorine’s electronegativity enhances lipophilicity and may stabilize aromatic π-π interactions.

Physicochemical Properties

Table 1: Comparison of Physicochemical Data

*Calculated based on molecular formula.

- Yield : The target compound’s synthetic route is unspecified, but analogs like 11e achieve high yields (86.7%) via urea coupling .

- Melting Points : Tetrazole-containing ureas (e.g., ) exhibit higher melting points (166–270°C), suggesting strong intermolecular hydrogen bonding.

Electronic and Lipophilicity Effects

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chloro-substituted analogs (e.g., 11c ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.